4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide
Overview
Description
4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide is an organic compound with the molecular formula C15H16BrNO2 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the bromination of 3-methylbenzoic acid to form 4-bromo-3-methylbenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methoxybenzylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amide formation, which can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation or reduction reactions depending on the reagents used.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Hydrolysis: 4-bromo-3-methylbenzoic acid and 3-methoxybenzylamine.
Scientific Research Applications
4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-methoxybenzyl)benzamide
- 4-bromo-N-(2-methoxybenzyl)benzamide
- 4-bromo-N-(3-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-(3-methoxybenzyl)-3-methylbenzamide is unique due to the specific positioning of the bromine, methoxy, and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-bromo-N-[(3-methoxyphenyl)methyl]-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-8-13(6-7-15(11)17)16(19)18-10-12-4-3-5-14(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVHIZWCJKPBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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